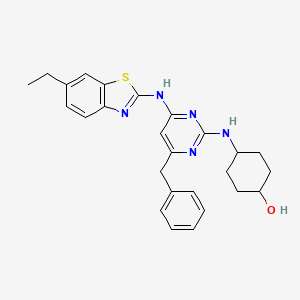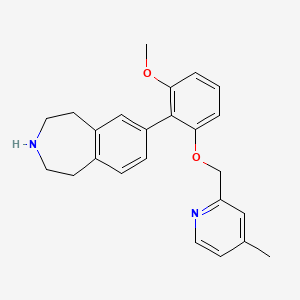
GSK805
Übersicht
Beschreibung
GSK805 ist ein potenter, oral bioverfügbarer inverser Agonist des Retinoid-verwandten Waisenrezeptors gamma t (RORγt). Es ist bekannt für seine Fähigkeit, die Differenzierung und Funktion von T-Helferzellen 17 (Th17) zu hemmen, die an Autoimmunreaktionen beteiligt sind . Diese Verbindung hat sich aufgrund ihrer zentralnervösen Penetranz in der Forschung zu immunbedingten Erkrankungen als vielversprechend erwiesen .
Präparationsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Biaryl-Amid-Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Biarylkerns: Dies beinhaltet Kupplungsreaktionen wie Suzuki- oder Stille-Kupplung, um die Biarylstruktur zu bilden.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, darunter Chlor-, Trifluormethoxy- und Ethylsulfonylgruppen, werden durch Substitutionsreaktionen eingeführt.
Endmontage: Der letzte Schritt beinhaltet die Bildung der Amidbindung, um die Synthese von this compound abzuschließen.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Labor-Syntheseverfahren mit Optimierungen für Ausbeute und Reinheit.
Wissenschaftliche Forschungsanwendungen
GSK805 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurowissenschaften: Aufgrund seiner zentralnervösen Penetranz wird this compound in der Forschung zu Neuroinflammation und neurodegenerativen Erkrankungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die Ligandenbindungsdomäne von RORγt bindet, einem Kernrezeptor, der an der Regulation von Immunantworten beteiligt ist. Durch die Wirkung als inverser Agonist hemmt this compound die transkriptionelle Aktivität von RORγt, was zu einer verringerten Differenzierung und Funktion von Th17-Zellen führt . Diese Hemmung führt zu einer verringerten Produktion von proinflammatorischen Zytokinen wie Interleukin-17 (IL-17) und Interferon-gamma (IFN-γ), die Schlüsselspieler in Autoimmunreaktionen sind .
Wirkmechanismus
Target of Action
The primary target of GSK805 is the retinoid-related orphan receptor gamma t (RORγt) . RORγt is a nuclear hormone receptor transcription factor that controls the development and function of Th17 cells .
Mode of Action
This compound interacts with the putative ligand binding domain of RORγt without exerting significant effects on DNA binding . It acts as an inverse agonist, inhibiting the function of Th17 cells .
Biochemical Pathways
This compound inhibits the differentiation of Th17 cells, a subset of T cells that play a crucial role in autoimmune diseases . By inhibiting RORγt, this compound suppresses the production of interleukin-17 (IL-17), a key cytokine produced by Th17 cells .
Result of Action
The inhibition of RORγt by this compound leads to a decrease in the production of IL-17 . This results in the suppression of Th17 cell responses, which can ameliorate the severity of diseases mediated by these cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound has shown effectiveness in both in vitro and in vivo settings .
Biochemische Analyse
Biochemical Properties
ROR gamma-t-IN-1 has been shown to bind to RORγt with high affinity and reversibility . It inhibits the recruitment of steroid receptor coactivator-1 to RORγt, thereby modulating the transcriptional activity of human and mouse RORγt . This interaction is crucial for the regulation of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis .
Cellular Effects
ROR gamma-t-IN-1 has significant effects on various types of cells and cellular processes. It suppresses IL-17 production in Jurkat cells, which overexpress human RORγt . This suggests that ROR gamma-t-IN-1 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation and immune response.
Molecular Mechanism
ROR gamma-t-IN-1 exerts its effects at the molecular level through binding interactions with RORγt. It inhibits the transcriptional activity of RORγt, leading to a decrease in the production of inflammatory cytokines . This mechanism of action involves changes in gene expression and potentially enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ROR gamma-t-IN-1 have been observed to change over time. For instance, in a study of experimental autoimmune neuritis, ROR gamma-t-IN-1 treatment reduced neurological deficits and inflammatory cell infiltration over time .
Dosage Effects in Animal Models
In animal models, the effects of ROR gamma-t-IN-1 vary with different dosages. For example, in a study of sub-acute and chronic cigarette smoke-induced COPD, intranasal delivery of ROR gamma-t-IN-1 demonstrated a dose-dependent inhibition of lung inflammation, emphysema, and IL-17 immunoreactivity .
Metabolic Pathways
ROR gamma-t-IN-1 is involved in the metabolic pathways of Th17 cell differentiation, particularly through the engagement of de novo lipid biosynthesis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
As an inverse agonist of RORγt, it is likely to be found in the nucleus where RORγt exerts its transcriptional activity . The effects of ROR gamma-t-IN-1 on the activity or function of RORγt may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
The synthesis of GSK805 involves several steps, starting with the preparation of the biaryl-amide core structure. The synthetic route typically includes the following steps:
Formation of the biaryl core: This involves coupling reactions such as Suzuki or Stille coupling to form the biaryl structure.
Introduction of functional groups: Various functional groups, including chloro, trifluoromethoxy, and ethylsulfonyl groups, are introduced through substitution reactions.
Final assembly: The final step involves the formation of the amide bond to complete the synthesis of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Analyse Chemischer Reaktionen
GSK805 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Trifluormethoxystellungen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Natriummethoxid oder Kalium-tert-butoxid.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, beinhalten aber im Allgemeinen modifizierte Versionen der ursprünglichen Verbindung mit unterschiedlichen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
GSK805 ist unter den RORγt-Inhibitoren aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:
SR3335: Ein weiterer inverser RORγt-Agonist mit ähnlichen inhibitorischen Wirkungen auf Th17-Zellen.
Methyl-3β-hydroxycholenat: Eine Verbindung mit inhibitorischen Eigenschaften von RORγt, aber einer anderen chemischen Struktur.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften, was this compound zu einem wertvollen Werkzeug für spezifische Forschungsanwendungen macht.
Eigenschaften
IUPAC Name |
N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEICQMBWAQAIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)


![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)

